REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[F:10].C([Li])CCC.[I:16]I>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([I:16])[C:3]=1[F:10]
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Name
|
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Quantity
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1000 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)OC)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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hexanes
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Quantity
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1.42 kg
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Type
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solvent
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Smiles
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|
Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
II
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Name
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Quantity
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2.405 kg
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Type
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reactant
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Smiles
|
II
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Name
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Quantity
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2.4 L
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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8.35 L
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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Added water (1 L; 1.0-1.2 vol wrt Int-01) in to reactor with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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equipped with a mechanical stirrer, an addition funnel
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Type
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TEMPERATURE
|
Details
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Cooled the reaction mass to −60° C. to −70° C
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Type
|
TEMPERATURE
|
Details
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while maintaining the temperature of the reaction mass below −60° C
|
Type
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TEMPERATURE
|
Details
|
Maintained
|
Type
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CUSTOM
|
Details
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the reaction at below −60° C. for 2 h
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Duration
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2 h
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Type
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WASH
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Details
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Transferred the Iodine solution in step #6 into a clean addition funnel with THF (500 mL) rinse
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Type
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CUSTOM
|
Details
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Added Iodine solution from the addition funnel to the reaction over 120 min
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Duration
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120 min
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Type
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TEMPERATURE
|
Details
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while maintaining the internal temperature at <−60° C
|
Type
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CUSTOM
|
Details
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Removed
|
Type
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TEMPERATURE
|
Details
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cooling bath
|
Type
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CUSTOM
|
Details
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to attain −5° C. to 0° C
|
Type
|
CUSTOM
|
Details
|
reaches −5° C. to 0° C
|
Type
|
CUSTOM
|
Details
|
A sample was removed at −2 h
|
Type
|
CUSTOM
|
Details
|
Work Up: Quenched
|
Type
|
CUSTOM
|
Details
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the reaction with 20% Na2SO2O3 solution (1.015 kg of sodium thiosulphate dissolved in 5.1 L of DM water)
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Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at <10° C
|
Type
|
CUSTOM
|
Details
|
Transfer resulting biphasic mixture
|
Type
|
CUSTOM
|
Details
|
into separating funnel
|
Type
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WASH
|
Details
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rinse the flask with THF (1.2 L; 1.0-1.5 Vol wrt Int-1), and transfer
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Type
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CUSTOM
|
Details
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to separating flask
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Type
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CUSTOM
|
Details
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Removed
|
Type
|
EXTRACTION
|
Details
|
for further extraction
|
Type
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CONCENTRATION
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Details
|
Concentrated the organic layer
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Type
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DISSOLUTION
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Details
|
Dissolved
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Type
|
CONCENTRATION
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Details
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concentrated mass in EtOAc (8.0 L; 8.0-8.5 Vol wrt Int-1)
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Type
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EXTRACTION
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Details
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Extract the retained aqueous phase with EtOAc (7.1 L: 7.0-7.5 Vol wrt Int-1)
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Type
|
WASH
|
Details
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Rinse the flask with EtOAc (1.0 L; 1.0-1.5 Vol wrt Int-1)
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Type
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CONCENTRATION
|
Details
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Concentrated the organic layer2 on rotovap at 45-50° C. completely
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
ADDITION
|
Details
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Added Acetonitrile (5.1 L; 5.0-5.5 vol wrt Int-01)
|
Type
|
TEMPERATURE
|
Details
|
Warmed to 55° C.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all solid
|
Type
|
TEMPERATURE
|
Details
|
Cooled to ambient temperature
|
Type
|
WASH
|
Details
|
Transferred the mass into a clean reactor, rinse the flask with Acetonitrile (1.0 L; 1.0-1.2 vol wrt Int 01)
|
Type
|
ADDITION
|
Details
|
add
|
Type
|
WASH
|
Details
|
rinse into reactor
|
Type
|
STIRRING
|
Details
|
Stirred the resulting slurry for 15 min
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
Added water (5.3 L; 5.0-5.5 Vol wrt Int-01) over 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
Stirred the above mass at ambient temperature for 15 min
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
Unload the mass into a container, rinsed the reactor with water (1 L; 1.0-1.2 vol wrt Int-01)
|
Type
|
CUSTOM
|
Details
|
collected the
|
Type
|
WASH
|
Details
|
rinse in same container
|
Type
|
FILTRATION
|
Details
|
Filtered the solid
|
Type
|
WASH
|
Details
|
Rinsed the container with water (1 L; 1.0-1.2 vol wrt Int-01)
|
Type
|
FILTRATION
|
Details
|
filtered the rinse
|
Type
|
WASH
|
Details
|
Washed
|
Type
|
FILTRATION
|
Details
|
filter cake with water (3.3 L; 3.0-3.5 Vol wrt Int-01)
|
Type
|
CUSTOM
|
Details
|
Suck dried for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
dried at 55° C. in VTD for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
HPLC RT Time 4.897 min
|
Duration
|
4.897 min
|
Type
|
CUSTOM
|
Details
|
Time 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Column Oven—40° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=C(C=C1)OC)I)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |